molecular formula C9H11NO4S B359013 ethyl 3,5-dihydro-1H-thieno[3,4-c]pyrrole-4-carboxylate 2,2-dioxide CAS No. 190449-12-8

ethyl 3,5-dihydro-1H-thieno[3,4-c]pyrrole-4-carboxylate 2,2-dioxide

Cat. No.: B359013
CAS No.: 190449-12-8
M. Wt: 229.26g/mol
InChI Key: AMZOULIVGYEREO-UHFFFAOYSA-N
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Description

Ethyl 3,5-dihydro-1H-thieno[3,4-c]pyrrole-4-carboxylate 2,2-dioxide is a heterocyclic compound that features a fused thieno-pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,5-dihydro-1H-thieno[3,4-c]pyrrole-4-carboxylate 2,2-dioxide typically involves the reaction of 3,5-dihydro-1H-thieno[3,4-c]pyrrole-4-carboxylic acid 2,2-dioxide with ethyl alcohol in the presence of a suitable catalyst. The reaction conditions often require heating and the use of a dehydrating agent to facilitate esterification.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dihydro-1H-thieno[3,4-c]pyrrole-4-carboxylate 2,2-dioxide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioether.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Ethyl 3,5-dihydro-1H-thieno[3,4-c]pyrrole-4-carboxylate 2,2-dioxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of organic electronic materials and as a precursor in the synthesis of polymers.

Mechanism of Action

The mechanism of action of ethyl 3,5-dihydro-1H-thieno[3,4-c]pyrrole-4-carboxylate 2,2-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting biological pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    3,5-dihydro-1H-thieno[3,4-c]pyrrole-4-carboxylic acid 2,2-dioxide: A precursor in the synthesis of the ethyl ester derivative.

    3,6-di(2-thienyl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione: Another heterocyclic compound with similar structural features.

Uniqueness

Ethyl 3,5-dihydro-1H-thieno[3,4-c]pyrrole-4-carboxylate 2,2-dioxide is unique due to its ester functional group, which imparts different chemical properties and reactivity compared to its acid counterpart. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

IUPAC Name

ethyl 2,2-dioxo-3,5-dihydro-1H-thieno[3,4-c]pyrrole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-2-14-9(11)8-7-5-15(12,13)4-6(7)3-10-8/h3,10H,2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZOULIVGYEREO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CS(=O)(=O)CC2=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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